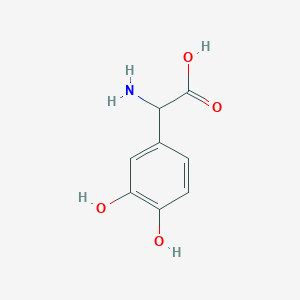

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937079 | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-62-5, 16534-84-2 | |

| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid natural sources and analogs

An In-depth Technical Guide to 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid: Natural Sources, Biosynthesis, and Analogs

Abstract

This technical guide provides a comprehensive exploration of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a non-proteinogenic amino acid of significant interest due to its structural similarity to key neurotransmitter precursors and pharmaceutical building blocks. Recognizing the limited direct documentation of its natural occurrence, this guide adopts a scientifically grounded approach by examining its putative origins, hypothetical biosynthetic pathways, and the rich landscape of its structural analogs. We delve into the established natural sources and biosynthesis of closely related compounds, such as p-hydroxyphenylglycine and 3,4-dihydroxyphenylacetic acid (DOPAC), to construct a robust framework for future research. Furthermore, this guide details methodologies for the extraction, synthesis, and pharmacological screening of such compounds, offering valuable protocols and workflows for researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Hydroxyphenylglycine

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as 3,4-dihydroxyphenylglycine, belongs to the class of non-proteinogenic aromatic amino acids. Its core structure, featuring a catechol ring attached to an α-amino acid backbone, positions it as a close analog of several biologically crucial molecules. It is structurally isomeric to the well-known L-DOPA (2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid), a cornerstone in the treatment of Parkinson's disease, and shares the catechol moiety with the dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).

Despite its intriguing structure, direct evidence for the natural occurrence of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is notably scarce in current scientific literature. This guide, therefore, navigates this knowledge gap by providing an in-depth analysis of its better-understood analogs. By examining the established biosynthetic pathways, natural sources, and synthetic methodologies of related hydroxyphenylglycines, we can infer a logical and scientifically sound roadmap for the investigation of our target molecule. This approach not only illuminates the potential for its discovery in nature but also provides a practical framework for the synthesis and evaluation of novel analogs for drug discovery and development.

Putative Natural Sources and Biosynthesis

While the direct isolation of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid from a natural source remains to be definitively reported, we can hypothesize its existence and biosynthetic origins by studying related pathways in microorganisms and plants.

A Hypothetical Biosynthetic Pathway

The biosynthesis of aromatic amino acids in many bacteria, fungi, and plants originates from the shikimic acid pathway.[1][2] This pathway provides the precursor, chorismate, which is then converted to phenylalanine and tyrosine. A related non-proteinogenic amino acid, L-p-hydroxyphenylglycine, is known to be synthesized in microorganisms from the shikimate pathway intermediate, prephenate.[3] We can postulate a similar enzymatic logic for the formation of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.

The proposed pathway would likely involve the following key enzymatic steps, starting from prephenate:

-

Prephenate Dehydrogenase: Converts prephenate to 3,4-dihydroxyphenylpyruvate. This step would require a dehydrogenase capable of introducing a second hydroxyl group onto the phenyl ring, a variation from the pathway to p-hydroxyphenylpyruvate.

-

Hydroxymandelate Synthase: Catalyzes the conversion of 3,4-dihydroxyphenylpyruvate to 3,4-dihydroxymandelate.

-

Hydroxymandelate Oxidase: Oxidizes 3,4-dihydroxymandelate to 3,4-dihydroxybenzoylformate.

-

Transaminase: Catalyzes the final step, the transamination of 3,4-dihydroxybenzoylformate to yield 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.

Caption: Hypothetical biosynthetic pathway for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.

Known Natural Sources of Key Analogs

The investigation into the natural occurrence of our target molecule should be guided by the known sources of its close structural relatives.

| Analog | Natural Source Category | Specific Source | Significance |

| p-Hydroxyphenylglycine | Microbial | Amycolatopsis orientalis | A key structural component of the vancomycin group of glycopeptide antibiotics.[3] |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Animal (Metabolite) | Mammalian Brain | A primary metabolite of the neurotransmitter dopamine.[4] |

| Plant | Eucalyptus globulus (Bark) | Found as a phenolic component in plant tissues.[4] |

Extraction and Isolation from Natural Sources

The extraction of polar compounds like amino acids and phenolic acids from natural matrices requires carefully selected methodologies to ensure high yield and purity. A generalized workflow can be adapted for either plant or microbial sources.

This protocol provides a general framework. Optimization of solvents, temperature, and time is crucial for specific applications.

-

Sample Preparation:

-

Plant Material: Lyophilize and grind the plant tissue to a fine powder.

-

Microbial Culture: Centrifuge the fermentation broth to separate the supernatant from the cell pellet. The target compound may be intracellular or extracellular.

-

-

Extraction:

-

Select an appropriate solvent system. A mixture of methanol/water or ethanol/water (e.g., 80:20 v/v), often slightly acidified with formic or acetic acid, is effective for extracting polar phenolic compounds.[5][6]

-

Perform the extraction using one of the following methods:

-

Maceration: Suspend the sample powder in the solvent and agitate at room temperature for 24-48 hours.[7]

-

Ultrasonic-Assisted Extraction (UAE): Place the sample-solvent mixture in an ultrasonic bath for 30-60 minutes. This enhances extraction efficiency through cavitation.[6][7]

-

Microwave-Assisted Extraction (MAE): Heat the sample-solvent mixture in a controlled microwave system. This method significantly reduces extraction time.[6][8]

-

-

-

Filtration and Concentration:

-

Filter the extract to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Liquid-Liquid Partitioning: Redissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Column Chromatography: Further purify the desired fraction using column chromatography (e.g., Sephadex LH-20, silica gel) with an appropriate mobile phase.[6]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification and quantification using preparative or analytical HPLC with a suitable column (e.g., C18) and a gradient elution system.[9]

-

Caption: General workflow for extraction and isolation of phenolic amino acids.

Analogs of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

The synthesis of analogs is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

Classification of Analogs

Analogs can be designed by modifying various parts of the parent molecule:

| Modification Site | Type of Modification | Example Analog |

| Phenyl Ring | Change in hydroxylation pattern | 2-Amino-2-(4-hydroxyphenyl)acetic acid |

| Methylation of hydroxyl groups | 2-Amino-2-(3-methoxy-4-hydroxyphenyl)acetic acid | |

| Amino Group | N-alkylation or N-acylation | N-Methyl-2-amino-2-(3,4-dihydroxyphenyl)acetic acid |

| Carboxylic Acid | Esterification | Methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate |

Synthesis of Analogs

Both chemical and enzymatic methods can be employed for the synthesis of hydroxyphenylglycine analogs. Chemical synthesis often relies on the Strecker synthesis or variations thereof, followed by resolution of the resulting racemic mixture.[10]

This protocol is a representative example for the synthesis of a hydroxyphenylglycine and can be adapted for the 3,4-dihydroxy analog by starting with 3,4-dihydroxybenzaldehyde.

-

Formation of Aminonitrile:

-

In a reaction vessel, dissolve 4-hydroxybenzaldehyde, ammonium chloride, and sodium cyanide in an aqueous solution.[11]

-

Stir the mixture at room temperature. The reaction forms DL-2-amino-2-(p-hydroxyphenyl)acetonitrile.

-

-

Extraction of Aminonitrile:

-

Extract the reaction mixture with an organic solvent such as ethyl acetate to isolate the aminonitrile.[11]

-

-

Hydrolysis to Racemic Amino Acid:

-

Hydrolyze the aminonitrile to the corresponding racemic amino acid (DL-p-hydroxyphenylglycine) using a strong acid (e.g., HCl) or base (e.g., NaOH) with heating.

-

-

Resolution of Enantiomers (Optional):

-

The racemic mixture can be resolved into its D- and L-enantiomers using a chiral resolving agent (e.g., D-3-bromocamphor-8-sulfonate) to form diastereomeric salts that can be separated by fractional crystallization.[10]

-

-

Purification:

-

The final product is purified by recrystallization.

-

Caption: Workflow for the chemical synthesis of p-hydroxyphenylglycine.

Pharmacological Relevance and Screening

The structural similarity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and its analogs to neurotransmitters and their metabolites suggests a high potential for biological activity.

Known Biological Activities of Analogs

-

Antibiotic Activity: The D-enantiomer of p-hydroxyphenylglycine is a critical side chain in semi-synthetic β-lactam antibiotics like amoxicillin and cefadroxil, contributing to their antibacterial spectrum.[10]

-

Neuroactivity: As a metabolite of dopamine, DOPAC levels in the brain are used as an indicator of dopaminergic neuron activity and are relevant in the study of Parkinson's disease and other neurological disorders.[4]

Screening for Neurotransmitter Receptor Activity

A primary area of investigation for novel analogs would be their interaction with neurotransmitter systems. Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

-

Preparation of Receptor Source:

-

Use cell lines engineered to express the target receptor (e.g., dopamine D2 receptor) or homogenized tissue from a specific brain region (e.g., striatum).

-

-

Assay Setup:

-

In a microplate, combine the receptor preparation, a known radiolabeled ligand for the receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test analog.

-

-

Incubation:

-

Incubate the mixture to allow the ligands and test compounds to reach binding equilibrium with the receptors.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound ligands will be trapped on the filter, while unbound ligands pass through.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of the radioligand at each concentration of the test analog. Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to quantify its binding affinity.

-

Caption: General workflow for a radioligand binding assay.

Analytical Characterization

The precise identification and quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and its analogs, particularly the separation of enantiomers, is critical. High-performance liquid chromatography (HPLC) is the most common technique, often coupled with mass spectrometry (LC-MS) for definitive identification.[9] Chiral separation can be achieved using chiral stationary phases in HPLC or by using chiral selectors in capillary electrophoresis (CE).[12]

Conclusion and Future Directions

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid represents an intriguing yet underexplored molecule at the intersection of natural product chemistry and pharmacology. While its natural occurrence is yet to be confirmed, a logical and promising path for its investigation lies in the study of its structural analogs. The biosynthetic pathways of compounds like p-hydroxyphenylglycine provide a strong foundation for proposing and investigating the origins of our target molecule in microbial and plant systems.

Future research should focus on:

-

Targeted Screening: Employing modern analytical techniques like LC-MS to screen extracts from diverse microbial strains and plant species, particularly those known to produce other phenolic compounds, for the presence of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.

-

Synthetic Analog Libraries: Expanding the chemical space around this scaffold by synthesizing a diverse library of analogs with modifications to the phenyl ring and amino acid backbone.

-

Pharmacological Profiling: Screening these novel analogs against a broad panel of biological targets, with a particular focus on neurotransmitter receptors and enzymes, to uncover new therapeutic leads.

By integrating biosynthetic hypotheses with established synthetic and screening methodologies, the scientific community is well-equipped to unlock the potential of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and its derivatives.

References

- Barros, L., et al. (2013). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.

- Stalikas, C. D. (2007). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review.

- Azmir, J., et al. (2013). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.

- Jusoh, N. A. (2024). Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. JoVE.

- Alu'datt, M. H., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. MDPI.

- Khoddami, A., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PubMed Central.

- BenchChem. (2025). A Comparative Analysis of D-p-Hydroxyphenylglycine (D-HPG) Synthesis: Chemical vs.

- PrepChem. (n.d.). Synthesis of p-hydroxyphenylglycine. PrepChem.com.

- Hubbard, B. K., et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. PubMed.

- Sanchay, G. (n.d.). Microbial Production of 7 Types of Amino Acids. Gyan Sanchay.

- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.

- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. eCampusOntario Pressbooks.

- Google Patents. (n.d.). WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters.

- LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.

- StudySmarter. (2023). Separation of Amino Acids: Thin Layer & Chiral Techniques. StudySmarter.

- R Discovery. (1995). Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. R Discovery.

- Google Patents. (n.d.). CN102816076A - Synthetic method of p-hydroxyphenylglycine.

- ResearchGate. (n.d.). Microbial approaches for amino acids production | Request PDF.

- Li, Y., et al. (2020).

- Wikipedia. (n.d.).

- Science.gov. (n.d.). amino acid fermentation: Topics by Science.gov. Science.gov.

- Dewick, P. M. (2009). The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid. In Medicinal Natural Products: A Biosynthetic Approach.

- BOC Sciences. (n.d.). Fermentation: The Natural Way to Produce Amino Acids. BOC Sciences.

- ResearchGate. (2015). (PDF) NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW.

- SlideShare. (n.d.). Microbial production of amino acids. SlideShare.

- Jones & Bartlett Learning. (n.d.). CHAPTER 8. Jones & Bartlett Learning.

- Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid. Wikipedia.

- Santos-Sánchez, N. F., et al. (2019). (PDF) Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds.

- Thermo Fisher Scientific. (n.d.). Probes for Neurotransmitter Receptors—Section 16.2. Thermo Fisher Scientific - US.

- Kennedy, R. T. (2013). Review of recent advances in analytical techniques for the determination of neurotransmitters. PubMed Central.

- Klyushin, D. A., et al. (2019). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central.

- Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PubMed Central.

- Google Patents. (n.d.). US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.

- ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA....

- Zhao, Y. (2011). Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants.

- ResearchGate. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.

- ResearchGate. (2019). (PDF) Biosynthetic Pathway of Indole-3-Acetic Acid in Basidiomycetous Yeast Rhodosporidiobolus fluvialis.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

- Zhao, Y. (2012). Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants. PubMed.

Sources

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. samples.jbpub.com [samples.jbpub.com]

- 3. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]

- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, known as Droxidopa or L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of the neurotransmitter norepinephrine.[1] Primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), Droxidopa represents a significant therapeutic intervention for conditions characterized by deficient norepinephrine levels.[2][3] This guide provides a comprehensive technical overview of the core mechanism of action of Droxidopa, its metabolic fate, pharmacodynamic effects, and the experimental methodologies employed to elucidate its function.

Introduction: The Rationale for a Norepinephrine Prodrug

Neurogenic orthostatic hypotension is a debilitating condition arising from the failure of the autonomic nervous system to release adequate amounts of norepinephrine upon postural changes, leading to a significant drop in blood pressure.[4] This can result in dizziness, lightheadedness, and an increased risk of falls.[5] Droxidopa was developed to address this norepinephrine deficiency. As a prodrug, it is an inactive compound that, upon oral administration, is metabolized into the active therapeutic agent, norepinephrine.[6] A key advantage of Droxidopa is its ability to cross the blood-brain barrier, allowing for the potential restoration of norepinephrine levels in both the peripheral and central nervous systems.[7]

Core Mechanism of Action: The Metabolic Conversion to Norepinephrine

The primary mechanism of action of Droxidopa is its enzymatic conversion to norepinephrine. This process is central to its therapeutic effect and involves several key enzymes and metabolic pathways.

The Central Conversion Step: Aromatic L-Amino Acid Decarboxylase (AADC)

Upon absorption, Droxidopa is directly metabolized to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[6] This enzyme is widely distributed throughout the body, including in the nervous system.[6] The conversion is a single decarboxylation step, bypassing the rate-limiting enzyme dopamine β-hydroxylase (DBH) which is required for the synthesis of norepinephrine from dopamine.[2] This is particularly advantageous in conditions where DBH activity may be compromised.

The Complete Metabolic Pathway

While the conversion to norepinephrine is the primary therapeutic pathway, Droxidopa is also subject to metabolism by other enzymes, leading to various metabolites. The major metabolic fates of Droxidopa are:

-

Conversion to Norepinephrine: Catalyzed by AADC, this is the therapeutically active pathway.

-

O-methylation: Droxidopa can be methylated by catechol-O-methyltransferase (COMT) to form 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS), a major metabolite.[2]

-

Aldolase Activity: Droxidopa can also be metabolized by DOPS aldolase to protocatechualdehyde.[2]

The relative contribution of these pathways influences the bioavailability of norepinephrine from a given dose of Droxidopa.

Caption: Metabolic fate of Droxidopa.

Pharmacodynamics: The Actions of Norepinephrine at Adrenergic Receptors

The therapeutic effects of Droxidopa are mediated by the actions of its active metabolite, norepinephrine, on adrenergic receptors. Norepinephrine is a non-selective agonist of both α- and β-adrenergic receptors.[1]

Adrenergic Receptor Subtypes and Downstream Signaling

Norepinephrine elicits its physiological effects by binding to different adrenergic receptor subtypes, which are G protein-coupled receptors (GPCRs).[8] The primary subtypes involved in blood pressure regulation are:

-

α1-Adrenergic Receptors: Located on vascular smooth muscle, their activation by norepinephrine leads to vasoconstriction and an increase in peripheral resistance, thereby elevating blood pressure.[8] The signaling cascade involves the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.

-

β1-Adrenergic Receptors: Primarily found in the heart, their stimulation by norepinephrine increases heart rate and contractility, contributing to increased cardiac output and blood pressure.[8] This is mediated by the Gs protein, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

Caption: Norepinephrine's downstream signaling pathways.

Quantitative Receptor Binding Affinities

The affinity of norepinephrine for different adrenergic receptor subtypes is a critical determinant of its overall pharmacodynamic profile.

| Receptor Subtype | Norepinephrine Binding Affinity (Ki) | Reference(s) |

| α1A | ~100-200 nM | [7] |

| α1B | ~50-150 nM | [7] |

| α1D | ~100-300 nM | [7] |

| α2A | ~50-100 nM | [7] |

| α2B | ~100-200 nM | [7] |

| α2C | ~150-300 nM | [7] |

| β1 | ~100-200 nM | [6] |

| β2 | ~1-2 µM | [6] |

| β3 | ~5-10 µM | [7] |

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source.

Pharmacokinetics and Clinical Efficacy

The clinical utility of Droxidopa is underpinned by its pharmacokinetic profile and demonstrated efficacy in clinical trials.

Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [2] |

| Elimination Half-life (t1/2) | 1.5-2.5 hours | [2][7] |

| Volume of Distribution (Vd) | ~200 L | [9] |

| Metabolism | Primarily via AADC, COMT, and DOPS aldolase | [2] |

| Excretion | Primarily renal | [10] |

Clinical Trial Data Summary

Numerous clinical trials have demonstrated the efficacy of Droxidopa in improving the symptoms of nOH.

| Study | Primary Endpoint | Droxidopa Effect | Placebo Effect | p-value | Reference(s) |

| NOH301 | Change in OHQ Composite Score | -1.83 units | -0.93 units | 0.003 | [8] |

| NOH306B | Change in OHSA Item 1 Score at Week 1 | Significant improvement | Less improvement | <0.05 | [11] |

| Pooled Analysis | Change in Standing Systolic BP | +11.5 mmHg | +4.8 mmHg | <0.001 | [10] |

Experimental Protocols for Mechanistic Studies

The following protocols provide a framework for researchers investigating the mechanism of action of Droxidopa.

Protocol 1: In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

This protocol is adapted from established methods for measuring AADC activity using L-DOPA as a substrate and can be applied to Droxidopa.[12][13]

Objective: To determine the enzymatic conversion of Droxidopa to norepinephrine by AADC in a cell lysate or purified enzyme preparation.

Materials:

-

Droxidopa solution (substrate)

-

Cell lysate or purified AADC enzyme

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Assay buffer (e.g., 500 mM sodium phosphate, pH 7.0, with EDTA and dithiothreitol)

-

Perchloric acid (to stop the reaction)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

-

Prepare cell lysates from a tissue of interest (e.g., neuronal cells) or use a purified AADC enzyme preparation.

-

In a microcentrifuge tube, combine 50 µL of cell lysate with 70 µM PLP in the assay buffer.

-

Incubate the mixture for 120 minutes at 37°C to allow for cofactor binding.

-

Initiate the enzymatic reaction by adding Droxidopa to a final concentration of 2 mM.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by adding 250 µL of 0.8 M perchloric acid.

-

Incubate for 10 minutes at room temperature to precipitate proteins.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Collect the supernatant and quantify the amount of norepinephrine produced using HPLC with electrochemical detection.

-

Include appropriate controls, such as a substrate blank (no Droxidopa) and a sample blank (no cell lysate).

Protocol 2: Quantification of Droxidopa and Norepinephrine in Plasma by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of Droxidopa and its active metabolite, norepinephrine, in plasma samples.[14][15]

Objective: To measure the concentration of Droxidopa and norepinephrine in plasma samples from subjects treated with Droxidopa.

Materials:

-

Plasma samples (collected in EDTA tubes)

-

Droxidopa and norepinephrine analytical standards

-

Stable isotope-labeled internal standards (e.g., Droxidopa-d3, Norepinephrine-d6)

-

Methanol with 0.1% formic acid (for protein precipitation)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add a known amount of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 400 µL of cold methanol with 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject an aliquot of the supernatant onto a reverse-phase C18 column.

-

Perform chromatographic separation using a suitable gradient elution.

-

Detect and quantify Droxidopa and norepinephrine using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Protocol 3: Experimental Workflow for a Rat Model of Neurogenic Orthostatic Hypotension

The 6-hydroxydopamine (6-OHDA) rat model is a well-established model of Parkinson's disease that can be adapted to study nOH.[16]

Objective: To induce nOH in rats and evaluate the efficacy of Droxidopa in restoring blood pressure regulation.

Caption: Experimental workflow for a rat model of nOH.

Conclusion: A Targeted Approach to Norepinephrine Restoration

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa) offers a targeted therapeutic strategy for neurogenic orthostatic hypotension by serving as a direct precursor to norepinephrine. Its mechanism of action, centered on its conversion by AADC, effectively replenishes deficient norepinephrine levels, leading to improved blood pressure control and alleviation of symptoms. The in-depth understanding of its metabolic pathways, pharmacodynamics, and pharmacokinetics, supported by robust experimental methodologies, provides a strong foundation for its continued clinical use and for the development of future therapies targeting the noradrenergic system.

References

- Kaufmann, H., et al. (2015). Droxidopa in neurogenic orthostatic hypotension.

- Mastrangelo, M., et al. (2021). Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies. Brain, 144(3), 855-867.

- Heales, S. J., et al. (2019). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry. Clinica Chimica Acta, 495, 412-416.

-

Patsnap Synapse. (2024). What is the mechanism of Droxidopa? Patsnap. Retrieved from [Link]

-

Wikipedia. (n.d.). Droxidopa. In Wikipedia. Retrieved from [Link]

- BenchChem. (2025).

- Biaggioni, I., et al. (2015). Neurogenic orthostatic hypotension – management update and role of droxidopa. Therapeutics and Clinical Risk Management, 11, 887-893.

- Espay, A. J., et al. (2017). Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension. BMC Neurology, 17(1), 99.

- Mannisto, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593-628.

-

Guide to Pharmacology. (n.d.). (-)-noradrenaline. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Conduct Science. (2019). 6-OHDA rat models. Conduct Science. Retrieved from [Link]

- Derangula, V. R., et al. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research, 11(11), 232-241.

-

Drugs.com. (n.d.). Carbidopa and droxidopa Interactions. Drugs.com. Retrieved from [Link]

-

Drugs.com. (n.d.). Carbidopa / levodopa and droxidopa Interactions. Drugs.com. Retrieved from [Link]

- ResearchGate. (n.d.). Possible mechanisms of action of droxidopa—Droxidopa could exert its....

-

Northera® (droxidopa). (n.d.). Clinical Trials Information. Northera. Retrieved from [Link]

-

Wikipedia. (n.d.). Adrenergic receptor. In Wikipedia. Retrieved from [Link]

- U.S. Food and Drug Administration. (2013). 203202Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). FDA.

- Freeman, R. (2009). Neurogenic Orthostatic Hypotension.

Sources

- 1. researchgate.net [researchgate.net]

- 2. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 3. Activities of aromatic L-amino acid decarboxylase with L-dopa as substrate in brush-border- and basolateral membranes and cytoplasm obtained from rat renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. ccjm.org [ccjm.org]

- 6. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NORTHERA® (droxidopa) | Clinical Trials Information [northerahcp.com]

- 12. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. conductscience.com [conductscience.com]

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid role in metabolic pathways

An In-depth Technical Guide on the Role of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid in Metabolic Pathways

Authored by a Senior Application Scientist

Preamble: Beyond the Canonical Twenty

In the vast and intricate landscape of cellular metabolism, the twenty proteinogenic amino acids have long held the spotlight. However, a diverse and functionally critical world of non-proteinogenic amino acids exists, often serving as specialized building blocks for secondary metabolites with potent biological activities. This guide delves into the metabolic significance of one such molecule: 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid , a dihydroxylated derivative of phenylglycine. While not a direct participant in central energy metabolism, its role as a precursor for high-value natural products places it at a crucial intersection of primary and secondary metabolic pathways. This document provides an in-depth exploration of its biosynthesis, its incorporation into complex biomolecules, and the experimental methodologies required for its study, tailored for researchers in biochemistry, natural product chemistry, and drug development.

Core Identity and Structural Significance

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, which we will refer to by its common academic classification as a dihydroxyphenylglycine (Dpg) , is an aromatic, non-proteinogenic alpha-amino acid. Its structure is characterized by a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, with an amino group and a carboxyl group attached to the alpha-carbon.

This structure is chemically distinct from its more widely known metabolic cousins:

-

L-DOPA (L-3,4-dihydroxyphenylalanine): Contains an additional methylene bridge between the phenyl ring and the alpha-carbon. This seemingly minor difference has profound implications for its metabolic fate, as L-DOPA is a direct precursor to the neurotransmitter dopamine.[1][2]

-

DOPAC (3,4-dihydroxyphenylacetic acid): Lacks the alpha-amino group. DOPAC is a major catabolite of dopamine, resulting from oxidative deamination by monoamine oxidase (MAO).[3][4]

The absence of the methylene bridge in Dpg makes it a "truncated" version of DOPA, rendering it an unsuitable substrate for enzymes like Aromatic L-amino acid Decarboxylase (AADC), which is pivotal in dopamine synthesis.[5] Its primary known role is not as a signaling molecule or a catabolite in neurotransmission, but as a specialized building block for Non-Ribosomal Peptide Synthetases (NRPSs).[6][7]

Biosynthesis: A Divergence from Primary Metabolism

The biosynthesis of phenylglycine-type amino acids is a fascinating example of how organisms divert intermediates from primary metabolic routes to construct specialized molecules. While phenylglycine (Phg) and 4-hydroxyphenylglycine (Hpg) originate from the shikimate pathway intermediate chorismate, the pathway for 3,5-dihydroxyphenylglycine (Dpg) is distinct, starting from acetyl-CoA.[6][8] Although the precise pathway for the 3,4-dihydroxy isomer is less commonly documented than the 3,5-isomer, the general principles of polyketide-like synthesis are conserved.

The biosynthesis is a multi-step enzymatic process, typically encoded within the gene cluster of the final natural product.[7][8]

Generalized Biosynthetic Pathway for Dihydroxyphenylglycine

The pathway involves a type I polyketide synthase-like mechanism to assemble the aromatic ring from simple precursors.

Caption: Generalized biosynthetic pathway for L-3,5-dihydroxyphenylglycine (Dpg).

Causality Behind the Pathway:

-

Initiation & Elongation: Four molecules of malonyl-CoA are condensed by a complex of polyketide synthase-like enzymes. This process is analogous to fatty acid synthesis but is programmed to achieve a specific chain length and cyclization pattern.[8]

-

Cyclization & Aromatization: The enzyme complex catalyzes the intramolecular cyclization of the polyketide chain, followed by aromatization to form the dihydroxyphenylacetyl-CoA intermediate.

-

Oxidation: A subsequent oxidation step, often involving a hydratase and an oxidase, converts the acetyl side chain to a glyoxylic acid.[8]

-

Transamination: The final and crucial step is the stereospecific addition of an amino group, catalyzed by a transaminase, to yield the final L-dihydroxyphenylglycine amino acid.[8]

This pathway highlights a key principle of metabolic engineering: the recruitment of enzyme families from primary metabolism (like PKS and transaminases) to perform novel chemistry for secondary metabolite production.

Role in Metabolic Pathways: A Specialized Precursor

The primary metabolic role of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is to serve as a building block for complex non-ribosomally synthesized peptides, most notably the glycopeptide antibiotics such as vancomycin and teicoplanin.[6][9]

Incorporation into Glycopeptide Antibiotics

Within the multi-modular enzymatic assembly lines of NRPSs, Dpg is selected, activated, and incorporated into the growing peptide chain. Its dihydroxylated phenyl side chain is essential for the antibiotic's structure and function. It participates in the formation of the rigid, cross-linked macrocyclic structure that defines this class of antibiotics. This structure creates a binding pocket that sequesters the D-Ala-D-Ala terminus of peptidoglycan precursors in bacteria, thereby inhibiting cell wall synthesis.

Comparison with Dopamine Metabolism

To understand what Dpg is not, it is instructive to compare its structure to that of L-DOPA and its metabolic pathway.

Caption: Comparison of the metabolic fate of L-DOPA versus Dpg.

As the diagram illustrates, Dpg is not a substrate for the key enzymes of the dopamine pathway. Its metabolic significance is realized when it is channeled into the NRPS machinery for secondary metabolite synthesis.

Methodologies for Research and Development

Studying a non-canonical amino acid like Dpg requires specialized protocols for its detection, quantification, and functional characterization.

Protocol 1: Quantification of Dpg in Biological Matrices

This protocol outlines a robust method for quantifying Dpg in a bacterial fermentation broth using High-Performance Liquid Chromatography (HPLC).

Objective: To accurately measure the concentration of free Dpg in a complex biological sample.

Pillar of Trustworthiness: The use of an internal standard and a multi-point calibration curve ensures the accuracy and reproducibility of the quantification.

| Step | Procedure | Rationale / Key Insight |

| 1 | Sample Preparation | Centrifuge 10 mL of fermentation broth (10,000 x g, 15 min, 4°C) to pellet cells. Collect the supernatant. |

| 2 | Protein Precipitation | To 1 mL of supernatant, add 250 µL of 20% (w/v) trichloroacetic acid (TCA). Vortex and incubate on ice for 30 min. Centrifuge (14,000 x g, 10 min, 4°C). |

| 3 | Internal Standard | Transfer the deproteinized supernatant to a new tube. Add an internal standard (e.g., α-methyl-DOPA) to a final concentration of 10 µM. |

| 4 | Derivatization | Add 100 µL of sample to 70 µL of borate buffer (pH 8.5). Add 20 µL of o-phthalaldehyde (OPA) reagent. React for exactly 2 minutes at room temperature. |

| 5 | HPLC Analysis | Inject 20 µL onto a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). |

| Mobile Phase A | 0.1 M Sodium Acetate, pH 6.5 | |

| Mobile Phase B | Acetonitrile | |

| Gradient | 10% B to 60% B over 20 minutes. | |

| Detection | Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm). | |

| 6 | Quantification | Construct a calibration curve using Dpg standards (0.1-100 µM). Calculate the concentration based on the peak area ratio of Dpg to the internal standard. |

Protocol 2: In Vitro Enzyme Interaction Assay

Objective: To determine if Dpg can act as a substrate or inhibitor of Aromatic L-amino acid Decarboxylase (AADC), a key enzyme in neurotransmitter synthesis.

Pillar of Expertise: This assay directly tests the hypothesis of metabolic crossover. Comparing the results to the known substrate (L-DOPA) provides a clear, authoritative answer.

| Step | Procedure | Rationale / Key Insight |

| 1 | Enzyme Source | Use purified recombinant human AADC or a cell lysate known to express the enzyme. |

| 2 | Reaction Buffer | 50 mM potassium phosphate buffer (pH 7.2), 100 µM pyridoxal-5'-phosphate (PLP) cofactor. |

| 3 | Substrate Assay | Prepare reactions containing AADC and varying concentrations of Dpg (1 µM to 1 mM). As a positive control, prepare a parallel set with L-DOPA. |

| 4 | Incubation | Incubate reactions at 37°C for 30 minutes. Stop the reaction by adding TCA. |

| 5 | Product Detection | Analyze the reaction mixture by HPLC (as in Protocol 1) for the appearance of the corresponding amine product (2-(3,4-dihydroxyphenyl)ethanamine). The absence of a product peak indicates it is not a substrate. |

| 6 | Inhibition Assay | Prepare reactions containing AADC, a fixed concentration of L-DOPA (at its Km value), and varying concentrations of Dpg (1 µM to 1 mM). |

| 7 | Data Analysis | Measure the rate of dopamine formation. A decrease in dopamine production in the presence of Dpg indicates inhibition. Calculate the IC50 value. |

Conclusion and Future Outlook

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid stands as a prime example of a specialized metabolite whose significance lies not in central metabolic pathways, but in its role as a bespoke component for constructing complex, high-value natural products. Its biosynthesis from primary metabolites and subsequent incorporation by NRPS machinery into glycopeptide antibiotics is a cornerstone of its known biological function.

For researchers and drug development professionals, understanding this distinction is critical. Efforts should be directed not at investigating its role as a neurotransmitter analogue, where it is biochemically unsuited, but at:

-

Metabolic Engineering: Modifying its biosynthetic pathway to improve yields of glycopeptide antibiotics or to create novel analogues.

-

Biocatalysis: Harnessing the biosynthetic enzymes to produce Dpg as a chiral building block for semi-synthetic pharmaceuticals.

-

Natural Product Discovery: Using its unique structure as a marker to identify new bioactive compounds from microbial sources.

The study of such non-canonical amino acids continues to open new avenues in biotechnology and medicine, reminding us that the metabolic capabilities of the natural world are vast and ripe for exploration.

References

-

Süssmuth, R. D., & Mainz, A. (2017). Nonribosomal peptide synthesis-principles and prospects. Angewandte Chemie International Edition, 56(14), 3770-3821. [Link]

-

Chen, H., et al. (2001). The biosynthetic gene cluster for the glycopeptide antibiotic balhimycin in Amycolatopsis balhimycina. Chemistry & Biology, 8(4), 315-325. [Link]

-

Wohlleben, W., et al. (2012). The Biosynthesis of Glycopeptide Antibiotics. In Glycopeptide Antibiotics (pp. 55-103). Birkhäuser Basel. [Link]

-

Katz, I. R. (1980). Inhibition of 3,4-dihydroxy-L-phenylalanine decarboxylase in rat striatal synaptosomes by amino acids interacting with substrate transport. Biochimica et Biophysica Acta (BBA) - Biomembranes, 600(1), 195-204. [Link]

-

Burke, W. J., et al. (2003). 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis. Brain Research, 989(2), 205-213. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). HMDB. [Link]

-

Misu, Y., & Goshima, Y. (2003). L-3,4-Dihydroxyphenylalanine as a neurotransmitter candidate in the central nervous system. Neuroscience Research, 45(1), 11-23. [Link]

-

Blau, N., et al. (2019). Aromatic amino acid decarboxylase deficiency: Molecular and metabolic basis and therapeutic outlook. Molecular Genetics and Metabolism, 127(1), 1-11. [Link]

-

Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [Link]

-

Wikipedia. (2023). 3,4-Dihydroxyphenylacetic acid. [Link]

Sources

- 1. L-3,4-Dihydroxyphenylalanine as a neurotransmitter candidate in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]

- 5. Aromatic amino acid decarboxylase deficiency: Molecular and metabolic basis and therapeutic outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 7. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Amino-2-(3,4-dihydroxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a non-proteinogenic amino acid, holds significant interest within the realms of medicinal chemistry and pharmacology. Its structure, featuring a catechol motif, an alpha-amino acid functionality, and a phenylglycine core, suggests a rich potential for biological activity and diverse chemical reactivity. This technical guide provides an in-depth exploration of the core physicochemical characteristics of this molecule, offering a foundational understanding for researchers engaged in its study and application. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from closely related compounds to provide valuable insights and comparative context. Furthermore, detailed experimental protocols are provided to empower researchers to determine these properties directly.

Section 1: Chemical Identity and Molecular Structure

A thorough understanding of a molecule's identity is the cornerstone of any scientific investigation. This section outlines the fundamental structural and identifying information for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.

Table 1: Chemical Identity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid | [1] |

| Synonyms | 3,4-Dihydroxy-DL-phenylglycine | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| CAS Number | 16534-84-2 | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)O)O | [1] |

The structure of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, characterized by a central chiral carbon bonded to a carboxylic acid, an amino group, a hydrogen atom, and a 3,4-dihydroxyphenyl (catechol) ring, is pivotal to its chemical behavior. The presence of acidic (carboxylic acid and phenolic hydroxyls) and basic (amino) functional groups imparts amphoteric properties, making its behavior highly dependent on pH.

Section 2: Acid-Base Properties and Ionization States

The molecule possesses four ionizable protons: one on the carboxylic acid, one on the ammonium group (protonated amine), and two on the catechol hydroxyls. The expected order of deprotonation with increasing pH is the carboxylic acid, followed by the ammonium group, and then the two phenolic hydroxyls.

Caption: Predicted ionization states of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid at different pH ranges.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the pKa values of an amino acid.[2][3][4][5][6]

1. Materials and Reagents:

-

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beakers (100 mL)

2. Procedure:

-

Sample Preparation: Accurately weigh a known amount of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to the amino acid solution to ensure all functional groups are fully protonated.

-

Titration with NaOH:

-

Calibrate the pH meter using standard buffers.

-

Place the beaker containing the acidified amino acid solution on the magnetic stirrer and immerse the pH electrode.

-

Begin titrating with standardized 0.1 M NaOH, adding small increments (e.g., 0.1-0.2 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the titration curve). The first midpoint corresponds to the pKa of the carboxylic acid, the second to the pKa of the amino group, and subsequent midpoints to the phenolic hydroxyls.

-

The isoelectric point (pI) can be calculated as the average of the pKa values flanking the zwitterionic form.

-

Section 3: Solubility Profile

Solubility is a critical physicochemical parameter that influences a compound's bioavailability and formulation development. The solubility of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is expected to be highly pH-dependent due to its amphoteric nature.[6][7][8][9]

While specific quantitative solubility data for the target compound is scarce, the related compound L-DOPA is described as slightly soluble in water (approximately 3.3 mg/mL).[8] It is practically insoluble in ethanol.[8] The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic solutions.[9]

Table 2: Predicted Solubility Behavior

| Solvent | Predicted Solubility | Rationale |

| Water (neutral pH) | Low to moderate | Zwitterionic form with a net neutral charge has lower water solubility. |

| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the amino group to form a cationic species increases polarity and water solubility. |

| Aqueous Base (e.g., 0.1 M NaOH) | High | Deprotonation of the carboxylic acid and hydroxyl groups to form anionic species increases polarity and water solubility. |

| Ethanol | Low | The polar zwitterionic structure is less soluble in less polar organic solvents. |

| DMSO | Soluble | A polar aprotic solvent capable of solvating a wide range of compounds. |

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][10][11][12][13]

1. Materials and Reagents:

-

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

-

Aqueous buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Selected organic solvents (e.g., ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

2. Procedure:

-

Sample Preparation: Add an excess amount of solid 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid to a vial containing a known volume of the desired solvent (e.g., 5 mL of a specific pH buffer).

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the shake-flask solubility determination method.

Section 4: Physical Properties

The physical state and melting point of a compound are fundamental characteristics that provide information about its purity and solid-state properties.

Melting Point

Experimental Protocol: Melting Point Determination by the Capillary Method

This is a standard and widely used method for determining the melting point of a solid.[15][16][][18][19]

1. Materials and Apparatus:

-

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

2. Procedure:

-

Sample Packing: Press the open end of a capillary tube into a small amount of the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range.

-

Section 5: Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and quantification. This section covers the expected spectroscopic properties of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.

UV-Visible Spectroscopy

The UV-Vis spectrum of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is expected to be dominated by the electronic transitions of the catechol ring. The absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent and the pH of the solution due to the ionization of the phenolic hydroxyl groups. While a specific spectrum for the target compound is not available, related catechol-containing compounds typically exhibit strong absorption in the UV region. For example, 3,4-dihydroxycinnamic acid shows absorption maxima around 200-300 nm.

Experimental Protocol: UV-Visible Spectroscopic Analysis

1. Materials and Apparatus:

-

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

-

Spectrophotometric grade solvents (e.g., water, ethanol, methanol)

-

Aqueous buffers of different pH values

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

2. Procedure:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent. Then, prepare a series of dilutions of known concentrations.

-

Spectrum Acquisition:

-

Record the UV-Vis spectrum of a dilute solution from approximately 200 to 400 nm, using the same solvent as a blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Determination of Molar Absorptivity (ε):

-

Measure the absorbance of several solutions of known concentrations at the λmax.

-

Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting line is the molar absorptivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

Aromatic protons: Signals in the aromatic region (typically 6.5-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

Alpha-proton (α-H): A singlet or a multiplet in the region of 3.5-4.5 ppm.

-

Amine and Carboxylic protons: These are exchangeable protons and may not be observed in deuterated solvents like D₂O, or may appear as broad signals.

Expected ¹³C NMR Signals:

-

Carbonyl carbon: A signal in the downfield region (typically 170-180 ppm).

-

Aromatic carbons: Multiple signals in the aromatic region (typically 110-160 ppm), with carbons attached to hydroxyl groups appearing more downfield.

-

Alpha-carbon (α-C): A signal in the aliphatic region (typically 50-60 ppm).

Section 6: Stability

The chemical stability of a compound is a critical factor for its storage, handling, and formulation. Catechol-containing compounds are known to be susceptible to oxidation, which can be accelerated by light, heat, and high pH.[11][15]

Potential Degradation Pathways

The primary degradation pathway for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is likely the oxidation of the catechol moiety to form a quinone, which can then undergo further reactions, potentially leading to colored degradation products. Other potential degradation pathways include decarboxylation at elevated temperatures and reactions involving the amino group.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][11][16]

1. Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).

-

Photostability: Exposing the solid or a solution to UV and visible light according to ICH guidelines.

2. Analytical Method:

-

A stability-indicating HPLC method with UV detection is typically used to separate the parent compound from its degradation products.

3. Procedure:

-

Prepare solutions of the compound and subject them to the various stress conditions for a defined period.

-

At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration.

-

Analyze the samples using the stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. While a lack of extensive experimental data for this specific molecule necessitates a comparative approach with related compounds, the provided information and detailed experimental protocols offer a solid foundation for researchers. The unique structural features of this compound suggest a complex and interesting physicochemical profile that warrants further investigation. The methodologies outlined herein will enable scientists and drug development professionals to thoroughly characterize this promising molecule, paving the way for its potential applications in various scientific disciplines.

References

-

PubChem. 3,4-Dihydroxyphenylglycine. National Center for Biotechnology Information. [Link]

- Venneri, M. G., & Del Rio, G. (2004). Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography.

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure). Biochemistry Virtual Lab I. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

- Patel, K., & Patel, M. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 8(11), 1269-1275.

-

NIH National Center for Advancing Translational Sciences. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

- Glomme, A., & Bergström, C. A. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 57(5), 559-573.

-

PubChem. Dopac. National Center for Biotechnology Information. [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000322 3,4-Dihydroxy-L-phenylalanine. [Link]

-

Scribd. (n.d.). Titration of Amino Acids Lab Con. [Link]

-

Chegg. (2022, September 20). Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. [Link]

-

The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]

-

PubChem. D-p-hydroxyphenylglycine. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). [Link]

- Google Patents. (n.d.). US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.

- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.

-

Avdeef, A., & Bergström, C. A. S. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

-

Lee, Y. C., & Lee, M. J. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. [Link]

-

Nsangou, M., et al. (2005). UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid. ResearchGate. [Link]

-

Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

-

PubChem. 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 3-(3,4-Dihydroxyphenyl)-D,L-alanine - Optional[FTIR] - Spectrum. [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. longdom.org [longdom.org]

- 3. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [modernonco.orscience.ru]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

- 10. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]

- 14. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. bmse000322 3,4-Dihydroxy-L-phenylalanine at BMRB [bmrb.io]

- 19. researchgate.net [researchgate.net]

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid CAS number and molecular formula

Foreword for the Modern Researcher

In the landscape of drug discovery and molecular biology, the family of non-proteinogenic amino acids represents a frontier of untapped potential. These molecules, structural cousins to the canonical twenty amino acids, offer unique stereochemical and functional properties that can be leveraged for novel therapeutic design and as probes for complex biological systems. Among these, 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as 3,4-dihydroxyphenylglycine, stands out. Its structural similarity to critical neurotransmitters and their precursors, such as dopamine and L-DOPA, positions it as a compound of significant interest. This guide moves beyond a simple recitation of facts to provide a cohesive, in-depth understanding of this molecule, from its fundamental properties and synthesis to its analytical quantification and potential applications, empowering researchers to confidently incorporate it into their discovery workflows.

Core Molecular Identity

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is an aromatic alpha-amino acid characterized by a catechol group attached to the alpha-carbon of glycine. This catechol motif is a well-established pharmacophore, crucial for the biological activity of many endogenous molecules and synthetic drugs.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(3,4-dihydroxyphenyl)acetic acid | PubChem[1] |

| Synonyms | 3,4-Dihydroxyphenylglycine | PubChem[1] |

| CAS Number | 138-62-5 | PubChem[1] |

| Molecular Formula | C₈H₉NO₄ | PubChem[1] |

| Molecular Weight | 183.16 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)O)O | PubChem[1] |

Synthesis Pathways: From Biocatalysis to Chemical Methods

The generation of 3,4-dihydroxyphenylglycine can be approached from both biological and chemical standpoints. The choice of methodology is dictated by the desired stereochemistry, scale, and available starting materials.

Biosynthesis in Prokaryotic Systems

Nature has evolved an elegant enzymatic pathway for the synthesis of dihydroxyphenylglycine moieties, particularly as they are integral components of glycopeptide antibiotics like vancomycin.[2] This pathway, found in certain bacteria, involves a suite of five core enzymes (DpgA, DpgB, DpgC, DpgD, and a transaminase) that construct the molecule from primary metabolites.[2]

The causality of this pathway is a masterful example of enzymatic logic:

-

Carbon Skeleton Assembly: The process is initiated by DpgA, a polyketide synthase, which condenses acetyl-CoA with three units of malonyl-CoA to form a linear tetrketide intermediate.[2]

-

Cyclization and Aromatization: This unstable intermediate is then cyclized and subsequently aromatized through the action of DpgB and DpgD, which catalyze key dehydration and isomerization steps to form the stable phenolic ring.[2]

-

Benzylic Oxidation: DpgC introduces a carbonyl group at the benzylic carbon, a critical step that sets up the final transamination.[2]

-

Transamination: Finally, a specific transaminase, 4-hydroxyphenylglycine transferase (Pgat), transfers an amino group to the α-keto acid, yielding the final (S)-3,5-dihydroxyphenylglycine. An epimerase later converts it to the (R) configuration for incorporation into the final antibiotic structure.[2]

Chemical Synthesis Protocols

Chemical synthesis provides a direct and scalable route to racemic DL-(3,4-dihydroxyphenyl)glycine. The chosen methods leverage classical organic reactions tailored for amino acid synthesis.

This method is a variation of a one-pot reaction that constructs the amino acid from simple precursors.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine 36.9 g of sodium glyoxylate, 75 g of ammonium acetate, and 72 g of catechol in 130 ml of water.[3]

-

Reaction Conditions: The mixture is heated and stirred. The exact temperature and time are optimized based on process parameters but are typically reflux conditions for several hours.

-

Workup and Isolation: Upon reaction completion (monitored by TLC or HPLC), the mixture is cooled. The product, DL-(3,4-dihydroxyphenyl)glycine, crystallizes from the solution.

-

Purification: The crystals are collected by filtration, washed with cold water, and dried to yield the final product.[3]

The Strecker synthesis is a foundational method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[4][5] This pathway is highly adaptable for producing 3,4-dihydroxyphenylglycine by starting with 3,4-dihydroxybenzaldehyde.

Mechanism and Workflow:

-

Imine Formation: 3,4-dihydroxybenzaldehyde is reacted with ammonia (often from a source like ammonium chloride) to form an imine intermediate. The catechol hydroxyl groups may require protection (e.g., as methoxy or benzyloxy groups) prior to this step to prevent side reactions, followed by deprotection in the final step.

-

Nitrile Addition: A cyanide source, such as potassium cyanide, attacks the electrophilic imine carbon to form an α-aminonitrile.[4][5]

-

Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to a carboxylic acid, yielding the final racemic amino acid.[4][5]

Analytical Methodologies for Quantification

The accurate quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid in various matrices is paramount for both synthetic chemistry and potential pharmacokinetic studies. While specific, validated protocols for this exact molecule are not widely published, a robust method can be designed based on established principles for analyzing structurally similar catechol-containing compounds. The catechol moiety is electrochemically active, making High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) an ideal analytical choice for achieving high sensitivity and selectivity.

Proposed Protocol: HPLC with Electrochemical Detection (HPLC-ECD)

This protocol is a self-validating system designed for the robust quantification of 3,4-dihydroxyphenylglycine.

1. System and Reagents:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a column thermostat.

-

Detector: An electrochemical detector with a glassy carbon working electrode.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An aqueous buffer containing sodium phosphate and a chelating agent like EDTA, with an organic modifier. For example: 50 mM sodium phosphate, 0.1 mM EDTA, adjusted to pH 3.0 with phosphoric acid, mixed with 5-10% methanol.[6] The low pH protonates the carboxylic acid and amine, improving retention and peak shape, while EDTA chelates trace metals that can catalyze catechol oxidation.

2. Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid standard and dissolve in 10 mL of mobile phase. The catechol moiety is prone to oxidation, so the use of freshly prepared solutions or the addition of an antioxidant like glutathione is recommended for stability.[6]

-